2,3-Diaminopyridine-4-carboxylic acid
Overview
Description
2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a compound with the molecular weight of 153.14 . The compound is in powder form .
Synthesis Analysis
The synthesis of derivatives of 2,3-diaminopyridine is usually done in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . The nitro group is then reduced to produce the required derivative of 2,3-diaminopyridine . The reducing agent used is often hydrogen in the presence of palladium on carbon .Molecular Structure Analysis
The InChI code for 2,3-Diaminopyridine-4-carboxylic acid is1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
. The InChI key is QTYLIRSPCVNTOI-UHFFFAOYSA-N
. Chemical Reactions Analysis
2,3-Diaminopyridines are widely used for the production of imidazopyridines containing sulfur, nitrogen, or oxygen functional groups at position 2 . Carbon disulfide in reaction with 2,3-diaminopyridines with boiling in ethanol is used for the introduction of sulfur at position 2 of imidazo .Physical And Chemical Properties Analysis
The physical form of 2,3-Diaminopyridine-4-carboxylic acid is a powder . It is stored at a temperature of -10 degrees Celsius .Scientific Research Applications
Synthesis of Imidazopyridines
2,3-Diaminopyridine-4-carboxylic acid: is a key starting material in the synthesis of imidazopyridines . These compounds have a wide range of biological activities and are used in the development of various pharmaceuticals. The synthesis typically involves nucleophilic substitution reactions followed by cyclization to form the imidazopyridine core.
Biological Activity
Imidazopyridines derived from 2,3-diaminopyridines exhibit diverse biological activities. They are known to have analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory properties . This makes them valuable for the development of new medications targeting these effects.
Antiviral and Antimicrobial Applications
Some derivatives of imidazopyridines show significant antiviral and antimicrobial activities . This makes 2,3-diaminopyridine-4-carboxylic acid an important compound for research in infectious diseases, potentially leading to the development of new treatments for viral and bacterial infections.
Agricultural Uses
The derivatives of imidazopyridines are also applied in agriculture. They are used for the treatment of shoots of broad-leaved plants and in rodent control . This highlights the versatility of 2,3-diaminopyridine-4-carboxylic acid derivatives in various non-medical fields.
Organometallic Complexes
2,3-Diaminopyridine-4-carboxylic acid is utilized in the synthesis of organometallic complexes . These complexes have applications in catalysis, materials science, and as intermediates in the synthesis of more complex molecules.
Analytical Chemistry
In analytical chemistry, 2,3-diaminopyridine derivatives serve as internal standards in capillary electrophoresis . This application is crucial for the accurate analysis of various substances, including polymers and biological samples.
Mechanism of Action
Target of Action
It’s known that imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have diverse biological activity . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It’s known that imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have a structural resemblance to purines and can act as gaba a receptor positive allosteric modulators .
Biochemical Pathways
Imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have been found to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Safety and Hazards
2,3-Diaminopyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2,3-diaminopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLIRSPCVNTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminopyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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